N-cyclohexyl-1H-benzimidazol-2-amine
Overview
Description
N-cyclohexyl-1H-benzimidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-cyclohexyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities Benzimidazole derivatives have been reported to exhibit potent antibacterial activities .
Mode of Action
It’s worth noting that benzimidazole derivatives are known to interact with their targets, leading to changes that result in their biological activities .
Result of Action
It’s worth noting that certain benzimidazole derivatives have shown significant abts and antitumor activities .
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP) and human cytomegalovirus (HCMV) inhibitors . These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit enzyme activity by binding to the active site and preventing substrate access. For example, its interaction with PARP involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. These molecular interactions result in changes in cellular function and overall biochemical processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. For example, this compound can inhibit enzymes involved in nucleotide metabolism, affecting DNA synthesis and repair . These interactions highlight the compound’s role in modulating metabolic pathways and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1H-benzimidazol-2-amine typically involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydrobenzimidazole compounds, and various substituted benzimidazole derivatives .
Scientific Research Applications
N-cyclohexyl-1H-benzimidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1H-benzimidazol-2-amine
- N-ethyl-1H-benzimidazol-2-amine
- N-phenyl-1H-benzimidazol-2-amine
Uniqueness
N-cyclohexyl-1H-benzimidazol-2-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
N-cyclohexyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNGYZDDOIBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358905 | |
Record name | N-cyclohexyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83792-76-1 | |
Record name | N-cyclohexyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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